molecular formula C16H19N3O3S B14061067 tert-Butyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate

tert-Butyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate

Cat. No.: B14061067
M. Wt: 333.4 g/mol
InChI Key: QYNVFXNTMCXAQQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl ester group, an amino group, and an isothiazole ring, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate typically involves multiple steps. One common method starts with the preparation of the isothiazole ring, followed by the introduction of the amino group and the tert-butyl ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

tert-Butyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate involves its interaction with specific molecular targets. The amino group and isothiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-aminobenzoate
  • tert-Butyl 3-methylbenzoate
  • tert-Butyl 3-hydroxy-5-methoxyisonicotinate

Uniqueness

tert-Butyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate is unique due to the presence of the isothiazole ring and the specific arrangement of functional groups. This structure provides distinct reactivity and properties compared to other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl 3-[(5-amino-3-methyl-1,2-thiazole-4-carbonyl)amino]benzoate

InChI

InChI=1S/C16H19N3O3S/c1-9-12(13(17)23-19-9)14(20)18-11-7-5-6-10(8-11)15(21)22-16(2,3)4/h5-8H,17H2,1-4H3,(H,18,20)

InChI Key

QYNVFXNTMCXAQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)NC2=CC=CC(=C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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